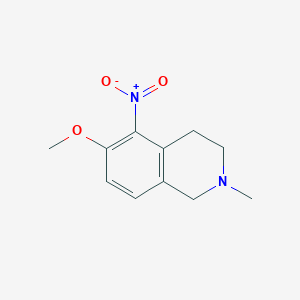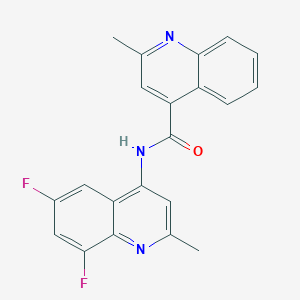![molecular formula C17H11ClFN3O2 B15111560 (2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B15111560.png)
(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent.
Coupling reactions: The chlorophenyl and fluorophenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki-Miyaura or Heck reactions.
Amidation: The final step involves the formation of the amide bond, which can be accomplished using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the double bond in the prop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce nitro or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, (2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenyl groups may facilitate binding to these targets, leading to specific biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-thiadiazol-3-yl]prop-2-enamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-triazol-3-yl]prop-2-enamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in (2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide distinguishes it from similar compounds. This ring structure can impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H11ClFN3O2 |
|---|---|
Peso molecular |
343.7 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C17H11ClFN3O2/c18-13-6-1-11(2-7-13)3-10-15(23)20-17-16(21-24-22-17)12-4-8-14(19)9-5-12/h1-10H,(H,20,22,23)/b10-3+ |
Clave InChI |
XEOOQESHKGXOSU-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B15111481.png)
![3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester](/img/structure/B15111489.png)
![3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111495.png)
![3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B15111497.png)
![4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid](/img/structure/B15111500.png)

![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide](/img/structure/B15111509.png)

![5-chloro-N-(3-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15111515.png)
![1-(2,2-difluoroethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111529.png)
![4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B15111538.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111542.png)
![5-chloro-N-(2-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15111553.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15111557.png)
